molecular formula C14H13N5O2S B11211779 5,7-Dimethyl-2-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11211779
M. Wt: 315.35 g/mol
InChI Key: DDCZFLUAIWHZKF-UHFFFAOYSA-N
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Description

5,7-dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as methyl and nitrophenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted triazolopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-7-hydroxy-1,3,4-triazaindolizine
  • 5-methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
  • 1,2,4-triazolo[1,5-a]pyridines

Uniqueness

5,7-dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both methyl and nitrophenyl groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

5,7-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H13N5O2S/c1-9-7-10(2)18-13(15-9)16-14(17-18)22-8-11-3-5-12(6-4-11)19(20)21/h3-7H,8H2,1-2H3

InChI Key

DDCZFLUAIWHZKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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